2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
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Overview
Description
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a complex organic compound that features a combination of various functional groups, including a piperazine ring, a pyrimidine ring, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chloro-6-fluorobenzoic acid with piperazine to form the piperazinyl derivative. This intermediate is then reacted with 4-methoxyphenylamine and 6-methylpyrimidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions may target the benzoyl group, converting it to a corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar structure.
Trazodone: An antidepressant with a piperazine ring.
Uniqueness
What sets 2-[4-(2-chloro-6-fluorobenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C23H23ClFN5O2 |
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Molecular Weight |
455.9 g/mol |
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H23ClFN5O2/c1-15-14-20(27-16-6-8-17(32-2)9-7-16)28-23(26-15)30-12-10-29(11-13-30)22(31)21-18(24)4-3-5-19(21)25/h3-9,14H,10-13H2,1-2H3,(H,26,27,28) |
InChI Key |
HNQZZAFDPIPHQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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